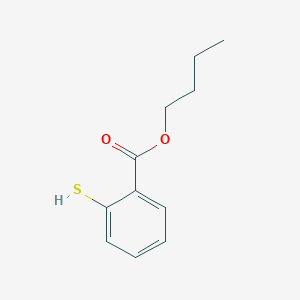

n-Butyl 2-mercaptobenzoate

説明

Its structure combines a benzoate backbone with a thiol (-SH) group at the 2-position and an n-butyl ester chain.

特性

分子式 |

C11H14O2S |

|---|---|

分子量 |

210.29 g/mol |

IUPAC名 |

butyl 2-sulfanylbenzoate |

InChI |

InChI=1S/C11H14O2S/c1-2-3-8-13-11(12)9-6-4-5-7-10(9)14/h4-7,14H,2-3,8H2,1H3 |

InChIキー |

UOTKBRDRSXAZOM-UHFFFAOYSA-N |

正規SMILES |

CCCCOC(=O)C1=CC=CC=C1S |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-(butylthio)- typically involves the reaction of thiosalicylic acid with n-bromobutane in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol solution under an inert atmosphere, usually argon, and is stirred overnight to ensure complete reaction .

Industrial Production Methods: Industrial production methods for benzoic acid, 2-(butylthio)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency and yield of the production process .

化学反応の分析

Types of Reactions: n-Butyl 2-mercaptobenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the butylthio group to a butyl group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Butylbenzoic acid.

Substitution: Nitrobenzoic acids and halobenzoic acids.

科学的研究の応用

n-Butyl 2-mercaptobenzoate has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: The compound is studied for its potential antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

作用機序

The mechanism of action of benzoic acid, 2-(butylthio)- involves its interaction with specific molecular targets and pathways. The butylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in antimicrobial and antifungal effects by disrupting cellular processes and structures .

類似化合物との比較

Structural Analogues: Alkyl Benzoates

The benzoate ester family includes compounds with varying alkyl chains and substituents. Key comparisons are summarized below:

Key Observations :

Functional Group Analogues: Thiol-Containing Esters

- Butyl benzyl phthalate : Contains a benzoate-like structure but with phthalate and benzyl groups. Its higher molecular weight correlates with lower volatility and use as a plasticizer .

- n-Butyl acrylate : An acrylate ester with a reactive double bond, highlighting how ester functionality can be tailored for polymerization .

Reactivity Comparison :

Physical Properties :

- Boiling Points : n-Butyl esters (e.g., n-butyl acetate, boiling point ~126°C) typically have higher boiling points than methyl or isopropyl analogs due to increased chain length .

- Solubility: The mercapto group may reduce water solubility compared to non-thiolated benzoates, as seen in analogous thiol-containing compounds .

Toxicity and Regulation :

- n-Butyl benzoate: Limited toxicity data are available, though similar esters like butyl benzyl phthalate are regulated for environmental persistence .

- Novel stimulants (e.g., N-butyl pentylone): Highlight regulatory challenges for structurally unique compounds, though these are pharmacologically distinct from benzoates .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing n-Butyl 2-mercaptobenzoate?

- Methodological Answer : Synthesis typically involves esterification of 2-mercaptobenzoic acid with n-butanol under acidic catalysis. For example, refluxing equimolar amounts of 2-mercaptobenzoic acid and n-butanol with concentrated sulfuric acid (0.5–1% w/w) at 120°C for 4–6 hours, followed by neutralization and extraction with ethyl acetate. Purification via column chromatography (silica gel, hexane:ethyl acetate 9:1) yields high-purity product . Monitor reaction progress using TLC (Rf ~0.4 in hexane:ethyl acetate). Storage at 0–6°C is advised for stability .

Q. How can the purity of n-Butyl 2-mercaptobenzoate be validated?

- Methodological Answer : Use a combination of chromatographic and spectroscopic techniques:

- GC-MS : Compare retention times and fragmentation patterns with standards (e.g., n-Butyl benzoate in shows purity >97% via GC) .

- NMR : Confirm ester and thiol proton signals (δ ~4.2 ppm for butyl-OCH2, δ ~1.3–1.6 ppm for CH2/CH3 groups; thiol protons δ ~3.5–4.0 ppm if unoxidized) .

- HPLC : Use a C18 column with UV detection at 254 nm, referencing retention times against known benzoate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。